molecular formula C6H15NO2S B12691354 Propanoic acid, 3-(propylthio)-, ammonium salt CAS No. 126740-28-1

Propanoic acid, 3-(propylthio)-, ammonium salt

Cat. No.: B12691354
CAS No.: 126740-28-1
M. Wt: 165.26 g/mol
InChI Key: NPBLQFWIVQVLHD-UHFFFAOYSA-N
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Description

Propanoic acid, 3-(propylthio)-, ammonium salt:

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of propanoic acid, 3-(propylthio)-, ammonium salt typically involves the reaction of propanoic acid with propylthiol in the presence of a suitable catalyst to form the intermediate 3-(propylthio)propanoic acid. This intermediate is then neutralized with ammonium hydroxide to yield the ammonium salt. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Propanoic acid, 3-(propylthio)-, ammonium salt can undergo oxidation reactions where the propylthio group is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, resulting in the formation of 3-(propylthio)propanol.

    Substitution: The compound can participate in nucleophilic substitution reactions where the propylthio group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: 3-(propylthio)propanol.

    Substitution: Various substituted propanoic acid derivatives.

Scientific Research Applications

Chemistry: Propanoic acid, 3-(propylthio)-, ammonium salt is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: In biological research, this compound can be used to study the effects of propylthio groups on biological systems. It may also be used in the development of new biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure may provide therapeutic benefits in the treatment of certain diseases.

Industry: In industrial applications, this compound can be used as an additive in various formulations, including coatings, adhesives, and lubricants.

Mechanism of Action

The mechanism of action of propanoic acid, 3-(propylthio)-, ammonium salt involves its interaction with specific molecular targets. The propylthio group can interact with thiol groups in proteins, potentially affecting their function. The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, influencing the compound’s overall activity. The ammonium ion may also play a role in stabilizing the compound and enhancing its solubility in aqueous environments.

Comparison with Similar Compounds

    Propionic acid: A simple carboxylic acid with similar chemical properties but lacking the propylthio group.

    Sodium propionate: The sodium salt of propionic acid, commonly used as a food preservative.

    Calcium propionate: Another salt of propionic acid, used in food and feed industries.

Uniqueness: Propanoic acid, 3-(propylthio)-, ammonium salt is unique due to the presence of the propylthio group, which imparts distinct chemical and biological properties

Properties

CAS No.

126740-28-1

Molecular Formula

C6H15NO2S

Molecular Weight

165.26 g/mol

IUPAC Name

azanium;3-propylsulfanylpropanoate

InChI

InChI=1S/C6H12O2S.H3N/c1-2-4-9-5-3-6(7)8;/h2-5H2,1H3,(H,7,8);1H3

InChI Key

NPBLQFWIVQVLHD-UHFFFAOYSA-N

Canonical SMILES

CCCSCCC(=O)[O-].[NH4+]

Origin of Product

United States

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